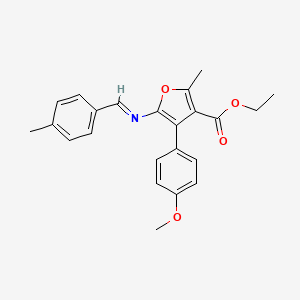

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate

Description

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate is a furan-based heterocyclic compound featuring a methoxyphenyl group at position 4, a methyl group at position 2, and a 4-methylbenzylideneimine substituent at position 3. The ethyl ester at position 3 enhances its solubility in organic solvents, making it suitable for applications in medicinal chemistry and materials science. This compound is synthesized via electrochemical C–H functionalization or condensation reactions, as reported in recent studies on tetrasubstituted furans .

Properties

CAS No. |

108262-54-0 |

|---|---|

Molecular Formula |

C23H23NO4 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2-methyl-5-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxylate |

InChI |

InChI=1S/C23H23NO4/c1-5-27-23(25)20-16(3)28-22(24-14-17-8-6-15(2)7-9-17)21(20)18-10-12-19(26-4)13-11-18/h6-14H,5H2,1-4H3/b24-14+ |

InChI Key |

OJZVHJWRYZUOHP-ZVHZXABRSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1C2=CC=C(C=C2)OC)/N=C/C3=CC=C(C=C3)C)C |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C2=CC=C(C=C2)OC)N=CC3=CC=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methylfuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including esterification and amination, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research has indicated its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The compound is compared below with structurally related furan derivatives to highlight the impact of substituents on physicochemical and biological properties.

Table 1: Key Structural Features of Analogs

Research Findings and Implications

- Crystallography : The target compound’s crystal structure (if resolved) would benefit from SHELXL refinement for hydrogen-bonding analysis, as seen in related heterocycles .

- Hydrogen Bonding : Methoxy and imine groups likely participate in C–H···O/N interactions, forming supramolecular networks critical for solid-state stability .

- Puckering Analysis : Furan ring puckering coordinates (e.g., Cremer-Pople parameters) could differentiate conformational flexibility from rigid analogs like thiophenes .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 4-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid with 4-methylbenzaldehyde in the presence of suitable reagents. The reaction typically involves heating under reflux conditions, followed by purification methods such as recrystallization or chromatography to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

- HeLa (cervical cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 25 µM.

- MCF-7 (breast cancer) : Showed moderate activity with an IC50 value of around 30 µM.

- A549 (lung cancer) : Displayed lower sensitivity with an IC50 value exceeding 50 µM.

These findings suggest that the compound may selectively inhibit the proliferation of certain cancer cells while exhibiting less effect on normal cells.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in sensitive cell lines.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Microtubule Disruption : Similar to known chemotherapeutics, it may disrupt microtubule dynamics, thereby inhibiting mitosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.

- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various derivatives, this compound was tested against multiple cancer cell lines. The results indicated that modifications in substituents significantly influenced its activity. The study concluded that the presence of the methoxy group was crucial for maintaining high levels of cytotoxicity.

Study 2: In Vivo Efficacy

A preliminary in vivo study involved administering the compound to mice bearing tumor xenografts. The results showed a marked reduction in tumor size compared to control groups, suggesting that this compound exhibits promising therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.